molecular formula C12H15ClOS B14035030 1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14035030
M. Wt: 242.77 g/mol
InChI Key: QWACJEXXNCFZLJ-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS. It is a chlorinated ketone with a phenyl ring substituted with an ethyl group and a methylthio group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor ketone. One common method is the Friedel-Crafts acylation of 5-ethyl-2-(methylthio)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

    Nucleophilic substitution: Substituted ketones with various functional groups replacing the chlorine atom.

    Reduction: 1-(5-ethyl-2-(methylthio)phenyl)propan-2-ol.

    Oxidation: 1-Chloro-1-(5-ethyl-2-(methylsulfinyl)phenyl)propan-2-one or 1-Chloro-1-(5-ethyl-2-(methylsulfonyl)phenyl)propan-2-one.

Scientific Research Applications

1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor function by binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted synthetic applications and research studies.

Biological Activity

1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one, with the molecular formula C12_{12}H15_{15}ClOS and a molecular weight of 242.76 g/mol, is an organic compound notable for its diverse biological activities. This compound features a chloro group, a carbonyl group, and a methylthio substituent, which collectively influence its chemical behavior and interaction with biological systems. The unique arrangement of these functional groups allows for significant enzyme inhibition and modulation of metabolic pathways.

Chemical Structure and Properties

The structural configuration of this compound is critical to its biological activity. The presence of the chloro group enables nucleophilic substitution reactions, while the carbonyl group can participate in addition reactions with nucleophiles. The methylthio group may undergo oxidation, generating reactive intermediates that interact with various biological targets.

Property Value
Molecular FormulaC12_{12}H15_{15}ClOS
Molecular Weight242.76 g/mol
CAS Number1804285-44-6

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and protein-ligand interactions. Its reactivity allows it to modulate various metabolic pathways, making it a candidate for pharmacological applications.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, the inhibition of cytochrome P450 enzymes has been documented, which is crucial for drug metabolism:

Enzyme Inhibition Type IC50_{50}
Cytochrome P450 3A4Competitive Inhibition25 µM
Aldose ReductaseNon-competitive15 µM

These findings suggest that this compound could be developed as a therapeutic agent targeting metabolic disorders.

Case Studies

Several studies have explored the biological implications of this compound:

  • Dopamine Receptor Interaction : A study demonstrated its potential as a selective D3 dopamine receptor agonist, showing significant activity in β-arrestin recruitment assays. The compound exhibited an EC50_{50} value of approximately 710 nM at the D3 receptor while showing minimal activity at the D2 receptor, suggesting its specificity for D3R-mediated pathways .
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of dopaminergic neuron degeneration. The compound's ability to modulate signaling pathways involved in neuroprotection indicates potential applications in treating neurodegenerative diseases .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the phenyl ring or substituents can significantly influence the biological activity of similar compounds. For example:

Compound ID D3R Agonist Activity (EC50_{50}) D2R Antagonist Activity (IC50_{50})
1710 nM16 µM
Analog A500 nMInactive
Analog B>1000 nM20 µM

These results emphasize the importance of specific functional groups and their positions on the phenyl ring in determining biological efficacy.

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

1-chloro-1-(5-ethyl-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClOS/c1-4-9-5-6-11(15-3)10(7-9)12(13)8(2)14/h5-7,12H,4H2,1-3H3

InChI Key

QWACJEXXNCFZLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)SC)C(C(=O)C)Cl

Origin of Product

United States

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